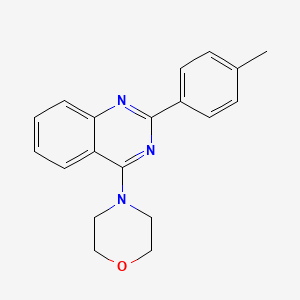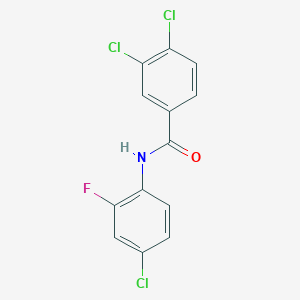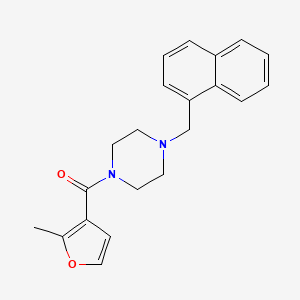
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, also known as DOM or STP, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned American chemist and pharmacologist. The drug gained popularity in the 1970s as a recreational drug due to its potent psychedelic effects. However, in recent years, DOM has garnered interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide acts as a partial agonist at the 5-HT2A receptor, which leads to increased activity of the receptor. This increased activity is thought to be responsible for the psychedelic effects of the drug, including altered perception, mood, and cognition. Additionally, N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, the drug has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to affect the immune system and can lead to changes in cytokine levels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, the drug is also associated with several limitations, including its potential for toxicity and the need for specialized equipment and facilities for handling and administering the drug.
Orientations Futures
There are several future directions for research on N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide. One area of interest is the potential therapeutic applications of the drug for psychiatric disorders such as depression and anxiety. Additionally, research is needed to better understand the biochemical and physiological effects of the drug and its potential for toxicity. Finally, there is a need for the development of new and more selective compounds that target the 5-HT2A receptor for potential therapeutic use.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide involves several steps, starting from the precursor compound, 3,4,5-trimethoxyphenylacetone. The precursor is reacted with nitroethane to yield the intermediate compound, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves acylation of the amine with 3-(4-morpholinyl)propanoyl chloride to yield N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been studied for its potential therapeutic applications in various areas, including neuroscience and psychiatry. Research has shown that N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in several psychiatric disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)3-4-17-5-7-21-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKFXXGWLPUKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-Dimethoxy-phenyl)-3-morpholin-4-yl-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)

